molecular formula C12H16N2O3 B14831086 5-Cyclopropoxy-2-isopropoxynicotinamide

5-Cyclopropoxy-2-isopropoxynicotinamide

Katalognummer: B14831086
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: AIHHGCJGPGQFOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-isopropoxynicotinamide is an organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of a cyclopropoxy group and an isopropoxy group attached to a nicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropoxynicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The starting material, 2-chloronicotinic acid, undergoes amide formation with isopropylamine to yield 2-isopropylaminonicotinamide.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-2-isopropoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamides.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-isopropoxynicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-isopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Cyclopropoxy-2-isopropylisonicotinamide: Similar structure but with different substituents.

    2-Isopropoxy-5-cyclopropylaminonicotinamide: Variation in the position of the cyclopropyl and isopropoxy groups.

Uniqueness

5-Cyclopropoxy-2-isopropoxynicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

5-cyclopropyloxy-2-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-7(2)16-12-10(11(13)15)5-9(6-14-12)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI-Schlüssel

AIHHGCJGPGQFOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.